5-nitro-1H-indole-6-carboxylic acid
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Overview
Description
5-nitro-1H-indole-6-carboxylic acid is an indole derivative, a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The nitro and carboxylic acid functional groups on the indole ring make this compound a versatile compound in synthetic organic chemistry.
Preparation Methods
The synthesis of 5-nitro-1H-indole-6-carboxylic acid typically involves the nitration of indole derivatives followed by carboxylation. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
5-nitro-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions: Typical reagents include nitric acid for nitration, sulfuric acid as a catalyst, and various reducing agents for reduction reactions.
Major Products: The major products formed from these reactions include amino-indole derivatives, halogenated indoles, and various substituted indole compounds.
Scientific Research Applications
5-nitro-1H-indole-6-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-nitro-1H-indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
5-nitro-1H-indole-6-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-5-carboxylic acid: Used in the synthesis of indirubin derivatives and other bioactive compounds.
5-nitroindole: Similar in structure but lacks the carboxyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of nitro and carboxyl functional groups, which provide distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-nitro-1H-indole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)6-4-7-5(1-2-10-7)3-8(6)11(14)15/h1-4,10H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZDTVRLNKSUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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